1,2,5-trimethyl-N-pentylpiperidin-4-amine

Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

1,2,5-Trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5) is a tertiary amine belonging to the 4-aminopiperidine class, characterized by a C13H28N2 molecular formula and a molecular weight of 212.37 g/mol. Its structure features a piperidine ring substituted with three methyl groups at the 1, 2, and 5 positions and an N-pentyl group at the 4-amino position.

Molecular Formula C13H28N2
Molecular Weight 212.37 g/mol
Cat. No. B13258951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-trimethyl-N-pentylpiperidin-4-amine
Molecular FormulaC13H28N2
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCCCCNC1CC(N(CC1C)C)C
InChIInChI=1S/C13H28N2/c1-5-6-7-8-14-13-9-12(3)15(4)10-11(13)2/h11-14H,5-10H2,1-4H3
InChIKeyYUXAOOKQNMXUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5-Trimethyl-N-pentylpiperidin-4-amine: A Specialized Piperidine Building Block for Advanced Research


1,2,5-Trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5) is a tertiary amine belonging to the 4-aminopiperidine class, characterized by a C13H28N2 molecular formula and a molecular weight of 212.37 g/mol . Its structure features a piperidine ring substituted with three methyl groups at the 1, 2, and 5 positions and an N-pentyl group at the 4-amino position . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly for the development of novel pharmaceutical candidates, including those targeting the central nervous system (CNS) .

Why 1,2,5-Trimethyl-N-pentylpiperidin-4-amine Cannot Be Replaced by Its Closest Analogs


Direct substitution of 1,2,5-trimethyl-N-pentylpiperidin-4-amine with structurally similar piperidine derivatives (e.g., 1-methyl-N-pentylpiperidin-4-amine or 1,2,5-trimethylpiperidin-4-amine) is not scientifically valid due to significant differences in key physicochemical properties [1]. The combination of a pentyl side chain and multiple ring methyl groups confers a unique lipophilicity profile and molecular volume that directly impacts membrane permeability, metabolic stability, and target binding in drug discovery campaigns . As demonstrated by the comparative data below, these quantifiable differences in LogP, molecular weight, and boiling point preclude their use as interchangeable entities in rigorous SAR (Structure-Activity Relationship) studies or scalable synthetic processes.

Quantifiable Differentiation of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine Against Key Analogs


Enhanced Lipophilicity (LogP) for CNS Drug Discovery vs. 1-Methyl-N-pentylpiperidin-4-amine

The calculated LogP (cLogP) for 1,2,5-trimethyl-N-pentylpiperidin-4-amine is 2.49, compared to 1.86 for the closely related analog 1-methyl-N-pentylpiperidin-4-amine . This +0.63 difference in LogP represents a significant increase in lipophilicity, a critical parameter for compounds intended to cross the blood-brain barrier (BBB). This higher lipophilicity is conferred by the additional methyl groups on the piperidine ring, which increase the molecule's hydrophobic surface area.

Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

Superior Lipophilicity for Membrane Permeability vs. Non-N-Alkylated 1,2,5-Trimethylpiperidin-4-amine

1,2,5-Trimethyl-N-pentylpiperidin-4-amine exhibits a calculated LogP of 2.49, a 2.5-fold increase over the 0.7 XLogP3 value of its non-N-alkylated counterpart, 1,2,5-trimethylpiperidin-4-amine [1]. The N-pentyl chain is the primary driver of this increased hydrophobicity, which is essential for improving passive cellular permeability and reducing aqueous solubility, thereby enhancing the compound's drug-like properties.

Medicinal Chemistry ADME Physicochemical Properties

Increased Molecular Weight and Bulk for Enhanced Target Selectivity vs. Simpler Analogs

The molecular weight (MW) of 1,2,5-trimethyl-N-pentylpiperidin-4-amine is 212.37 g/mol, which is 28.05 g/mol (15%) greater than the MW of 1-methyl-N-pentylpiperidin-4-amine (184.32 g/mol) and 70.13 g/mol (49%) greater than 1,2,5-trimethylpiperidin-4-amine (142.24 g/mol) [1]. This increased steric bulk, derived from the additional methyl groups on the piperidine ring, is a key differentiator for modulating target protein binding interactions, potentially leading to enhanced selectivity profiles.

Drug Design SAR Studies Molecular Properties

Higher Purity Specification for Reproducible Research vs. Lower-Grade Alternatives

1,2,5-Trimethyl-N-pentylpiperidin-4-amine is available from reputable suppliers with a minimum purity specification of 98% . This level of purity is essential for obtaining reproducible results in sensitive assays and multi-step syntheses. While a 95% purity grade is also commercially available , the 98% grade ensures a lower concentration of unknown impurities that could act as enzyme inhibitors, catalyst poisons, or produce confounding biological signals.

Procurement Quality Control Synthetic Chemistry

Optimal Application Scenarios for 1,2,5-Trimethyl-N-pentylpiperidin-4-amine


CNS Drug Discovery: A Lead-Like Scaffold for Blood-Brain Barrier Penetrant Candidates

Given its cLogP of 2.49, which is within the optimal range for passive blood-brain barrier (BBB) permeation, 1,2,5-trimethyl-N-pentylpiperidin-4-amine is an ideal starting point for CNS drug discovery programs targeting neurological or psychiatric disorders . Its lipophilicity profile is superior to its non-pentyl and mono-methyl analogs, making it a more suitable scaffold for generating brain-penetrant lead compounds .

Medicinal Chemistry SAR Studies: Exploring Steric and Lipophilic Effects

The compound's unique combination of a 1,2,5-trimethyl substitution pattern and an N-pentyl side chain provides a valuable tool for Structure-Activity Relationship (SAR) investigations [1]. Researchers can use this scaffold to systematically probe the effects of increased steric bulk and lipophilicity on target binding affinity and selectivity compared to less substituted analogs like 1-methyl-N-pentylpiperidin-4-amine and 1,2,5-trimethylpiperidin-4-amine [1].

High-Fidelity Organic Synthesis: A 98% Purity Building Block for Complex Molecule Construction

For multi-step synthetic routes where impurity profiles are critical, the 98% purity grade of this compound is recommended to minimize side reactions and ensure reproducibility . Its dual amine functionality (tertiary amine on the ring and secondary amine on the side chain) offers orthogonal reactivity, making it a powerful building block for generating diverse chemical libraries and complex pharmaceutical intermediates .

Development of Monoamine Reuptake Inhibitors

While no direct data exists for this specific compound, it is a close structural analog of N-alkyl-N-arylmethylpiperidin-4-amines, which are a known class of dual serotonin and norepinephrine reuptake inhibitors [2]. As such, it holds significant potential as a key intermediate or scaffold in the development of novel antidepressants and other CNS-active therapeutics targeting the monoaminergic system [2].

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